molecular formula C9H12N2O2 B12842863 2-Isopropyl-3-nitroaniline

2-Isopropyl-3-nitroaniline

Cat. No.: B12842863
M. Wt: 180.20 g/mol
InChI Key: HBQVGGDUAHXKMS-UHFFFAOYSA-N
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Description

2-Isopropyl-3-nitroaniline is an aromatic amine with the chemical formula C9H12N2O2. This compound is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitroaniline typically involves nitration and reduction reactions. One common method is the nitration of 2-isopropylaniline, followed by the reduction of the nitro group to form the desired compound. The nitration process involves the use of concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropyl-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The isopropyl group can influence the compound’s hydrophobicity and binding affinity to target sites .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-3-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-nitro-2-propan-2-ylaniline

InChI

InChI=1S/C9H12N2O2/c1-6(2)9-7(10)4-3-5-8(9)11(12)13/h3-6H,10H2,1-2H3

InChI Key

HBQVGGDUAHXKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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